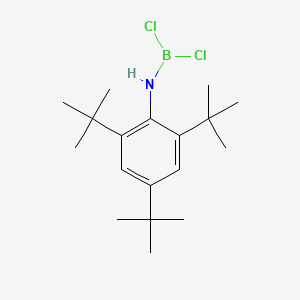
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine is a unique organoboron compound characterized by the presence of a boron-nitrogen bond and two chlorine atoms attached to the boron atom. The compound is notable for its steric hindrance due to the bulky tert-butyl groups on the phenyl ring, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine typically involves the reaction of 2,4,6-tri-tert-butylphenylamine with boron trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-chlorine bonds. The general reaction scheme is as follows:
2,4,6-tri-tert-butylphenylamine+BCl3→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of maintaining anhydrous conditions and using high-purity reagents would be critical for any large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or esters.
Reduction Reactions: The compound can be reduced to form borohydrides.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines can be used under mild conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Lithium aluminum hydride or similar reducing agents are commonly employed.
Major Products
Substitution: Formation of N-(2,4,6-tri-tert-butylphenyl)boranamine derivatives.
Oxidation: Formation of boronic acids or esters.
Reduction: Formation of borohydrides.
Scientific Research Applications
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoboron compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, making it useful in catalysis and material science. The steric hindrance provided by the tert-butyl groups can influence the compound’s reactivity and selectivity in these interactions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with antioxidant properties.
2,6-Di-tert-butylphenol: Widely used as an industrial antioxidant.
1,1,2-Trichloromethane: Another chlorinated compound with different reactivity.
Uniqueness
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine is unique due to the presence of both boron and nitrogen in its structure, along with the steric hindrance from the tert-butyl groups. This combination of features makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
91915-27-4 |
|---|---|
Molecular Formula |
C18H30BCl2N |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2,4,6-tritert-butyl-N-dichloroboranylaniline |
InChI |
InChI=1S/C18H30BCl2N/c1-16(2,3)12-10-13(17(4,5)6)15(22-19(20)21)14(11-12)18(7,8)9/h10-11,22H,1-9H3 |
InChI Key |
FHXNLMIJWPTVDI-UHFFFAOYSA-N |
Canonical SMILES |
B(NC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















